molecular formula C11H18ClNO3 B2747256 Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride CAS No. 2470438-98-1

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride

Cat. No.: B2747256
CAS No.: 2470438-98-1
M. Wt: 247.72
InChI Key: IIHGGQOCFDWRHL-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H17NO3·HCl and a molecular weight of 247.72 g/mol. This compound is a hydrochloride salt of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate, which is a bicyclic compound containing a nitrogen atom in its ring structure.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate typically begins with readily available starting materials such as ethyl acetoacetate and a suitable amine.

  • Reaction Steps: The synthesis involves a cyclization reaction where the amine reacts with ethyl acetoacetate to form the bicyclic structure. This reaction is often carried out under acidic conditions to facilitate the formation of the ring structure.

  • Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate is scaled up using reactors and controlled reaction conditions to ensure consistency and quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group in the compound.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction Products: Reduction can result in the formation of alcohols or other reduced derivatives.

  • Substitution Products: Substitution reactions can yield a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of bicyclic structures on biological systems.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate: This compound is similar but lacks the nitrogen atom in its ring structure.

  • Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate: This compound has a similar bicyclic structure but with a different position of the oxo group and nitrogen atom.

Uniqueness: Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride is unique due to its specific bicyclic structure containing a nitrogen atom, which can impart different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.ClH/c1-2-15-11(14)7-3-8-5-12-6-9(4-7)10(8)13;/h7-9,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHGGQOCFDWRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CNCC(C1)C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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